Anisole is a common organic solvent frequently used in scientific research due to several properties:
Applications of Anisole in Research:
Sulfonamides are a class of organic compounds containing the functional group SO2NH2. They have a vast history in medicinal chemistry due to their diverse biological properties:
KN-93 is a specific inhibitor of calmodulin-dependent protein kinase II, commonly referred to as CaMKII. It is a small molecule that has gained attention for its role in modulating calcium signaling pathways, particularly those involving calmodulin, a calcium-binding messenger protein. The chemical structure of KN-93 includes three aromatic rings, which facilitate its interaction with hydrophobic regions of calmodulin when calcium ions are present. This interaction is crucial for inhibiting the activity of CaMKII, which plays a significant role in various cellular processes including muscle contraction, neurotransmitter release, and synaptic plasticity .
KN-93 acts primarily by binding to the calcium-calmodulin complex, thereby preventing calmodulin from activating CaMKII. This inhibition disrupts downstream signaling pathways that depend on CaMKII activity. Notably, KN-93 does not directly inhibit CaMKII itself but rather interferes with its activation mechanism by blocking the calcium-bound form of calmodulin from engaging with the kinase . The binding affinity of KN-93 to the calcium-calmodulin complex has been characterized through various biophysical methods, demonstrating its effectiveness in modulating CaMKII activity .
The biological effects of KN-93 have been extensively studied. It exhibits neuroprotective properties by reducing neuronal apoptosis and caspase-3 activity in models of excitotoxicity, such as those induced by N-methyl-D-aspartic acid (NMDA) treatment. In these studies, KN-93 has been shown to decrease lactate dehydrogenase leakage and intracellular calcium overload in neurons, indicating its potential therapeutic applications in neurodegenerative diseases . Additionally, it has been observed to modulate dopamine synthesis by affecting the phosphorylation levels of tyrosine hydroxylase in neuronal cells .
Specific details about the synthesis can vary based on the desired purity and scale of production.
KN-93 has several applications in research and potential therapeutic contexts:
Interaction studies have revealed that KN-93 binds specifically to the calcium-bound form of calmodulin rather than directly to CaMKII itself. This binding alters the ability of calmodulin to interact with various target proteins, including voltage-gated sodium channels and ryanodine receptors . Such interactions are crucial for understanding how KN-93 can affect cellular excitability and contractility.
Several compounds exhibit similar mechanisms or structural characteristics to KN-93. Here are some notable examples:
Compound Name | Mechanism | Unique Features |
---|---|---|
KN-92 | Inhibits CaMKII but does not bind to calmodulin | Structural analog of KN-93; less effective than KN-93 |
W7 | Calmodulin inhibitor | Non-specific; affects multiple calcium-dependent processes |
Trifluoperazine | Calmodulin antagonist | Primarily used as an antipsychotic; broader effects on neurotransmitter systems |
Calmidazolium | Calmodulin antagonist | Used mainly in research; affects smooth muscle contraction |
KN-93 stands out due to its specific binding affinity for the calcium-calmodulin complex and its selective inhibition of CaMKII activity without affecting other calcium-dependent processes directly . This specificity makes it a valuable tool in both basic research and potential clinical applications targeting calcium signaling pathways.
KN-93 is characterized by the molecular formula C26H29ClN2O4S, with a precise molecular weight of 501.04 g/mol. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, KN-93 is systematically named as N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide. This complex name reflects the multiple functional groups and structural features of the molecule.
The compound has been assigned several identifiers in chemical databases to facilitate its tracking and research:
The structural components of KN-93 include a 4-methoxybenzene sulfonamide group, a 2-hydroxyethyl substituent, and a 4-chlorocinnamyl moiety connected through a methylamino linkage. This unique arrangement of functional groups contributes to the compound's distinctive chemical properties.
The three-dimensional structure of KN-93 reveals important conformational features that influence its chemical behavior. Most notably, the molecule possesses an (E)-configuration at the alkene moiety within the 4-chlorocinnamyl group, as indicated by the "E" designation in its systematic name. This trans arrangement contributes to the overall extended conformation of the molecule.
X-ray crystallographic studies have provided detailed insights into the three-dimensional structure of KN-93, particularly when bound to protein targets. The Protein Data Bank (PDB) contains structural data for KN-93 in complex with calmodulin, revealing crucial molecular interactions. The crystal structure, identified as PDB entry 9JQI, shows KN-93 forming a 1:1 complex with calmodulin. Additionally, PDB entry 6M7H provides further structural information about the KN-93-calmodulin interaction.
Analysis of these structures indicates that KN-93 adopts specific conformations when interacting with protein targets, which are dictated by:
These conformational characteristics are critical for understanding the molecular behavior of KN-93 in various chemical and biochemical contexts.
The compound KN-93 was originally developed in 1991 by Sumi and colleagues in the Hidaka laboratory as part of a systematic effort to create selective inhibitors for calcium calmodulin-dependent protein kinase II [1]. This development followed the earlier synthesis of KN-62 in 1990, with KN-93 designed specifically to overcome the limited solubility issues encountered with its predecessor [2]. The historical paradigm established that KN-93 functioned as a competitive inhibitor of calcium calmodulin-dependent protein kinase II, with an inhibition constant of 0.37 micromolar [1].
Initial mechanistic studies demonstrated that KN-93 exhibited remarkable selectivity for calcium calmodulin-dependent protein kinase II compared to other kinases, showing no significant inhibitory effects on cyclic adenosine monophosphate-dependent protein kinase, calcium phospholipid-dependent protein kinase, myosin light chain kinase, or calcium phosphodiesterase [1]. Kinetic analysis revealed that KN-93 inhibited calcium calmodulin-dependent protein kinase II in a competitive fashion against calmodulin, leading to the widely accepted model that the compound bound directly to the kinase and prevented calmodulin association [1].
The traditional understanding posited that KN-93 functioned by occupying the calmodulin-binding site on calcium calmodulin-dependent protein kinase II, thereby blocking the conformational changes necessary for kinase activation [2]. This mechanism was thought to prevent the displacement of the autoinhibitory regulatory segment and subsequent presentation of threonine 287 for autophosphorylation [2]. The compound was observed to inhibit both the alpha and beta subunits of calcium calmodulin-dependent protein kinase II, as well as the autophosphorylation process itself [1].
Recent investigations utilizing advanced biophysical techniques have fundamentally challenged the historical understanding of KN-93 mechanism of action. Surface plasmon resonance, nuclear magnetic resonance spectroscopy, and isothermal titration calorimetry studies revealed that KN-93 binds directly to calcium-bound calmodulin rather than to calcium calmodulin-dependent protein kinase II itself [3] [4]. This paradigm shift represents a significant revision in the mechanistic understanding of how KN-93 exerts its inhibitory effects.
Nuclear magnetic resonance spectroscopy experiments demonstrated that upon addition of KN-93 to calcium-saturated calmodulin, the majority of cross-peaks in the nitrogen-15 proton-1 heteronuclear single quantum coherence spectrum were affected, indicating extensive interaction between the compound and the protein [5]. Both the amino-terminal and carboxyl-terminal domains of calmodulin, as well as the connecting linker region, displayed numerous chemical shift perturbations [5]. Importantly, no interaction was observed between KN-93 and calmodulin in the absence of calcium, confirming that the binding is calcium-dependent [5].
The revised mechanism demonstrates that KN-93 binding to calcium calmodulin disrupts the ability of the calcium calmodulin complex to interact with calcium calmodulin-dependent protein kinase II, effectively inhibiting kinase activation through sequestration of the essential cofactor [3] [4]. This indirect mechanism explains the competitive inhibition pattern observed in early kinetic studies while providing a more accurate molecular basis for the compound's effects [3].
Sub-stoichiometric titration experiments using nuclear magnetic resonance revealed complex binding dynamics, with initial decreases in peak intensity followed by the emergence of a second population of cross-peaks, indicating multiple binding modes and exchange processes [5]. The data suggest that calmodulin binds two molecules of KN-93 with moderate to high affinity, corresponding to intermediate and slow exchange processes, with a potential third molecule interacting with weaker affinity [5].
High-resolution X-ray crystallographic analysis of the calcium calmodulin-KN-93 complex has provided unprecedented structural detail regarding the stoichiometry and binding architecture [5] [6]. The crystal structure, resolved to 1.6 Angstrom resolution and deposited as Protein Data Bank identification 6M7H, reveals that calmodulin engages three molecules of KN-93 in a 1:3 stoichiometric ratio [5] [6].
The structural analysis demonstrates that calmodulin utilizes an extensive network of hydrophobic residues from both amino-terminal and carboxyl-terminal domains to wrap around and encircle the three KN-93 molecules [5]. Each calcium calmodulin EF-hand motif contains density for a calcium ion, with the characteristic coordination geometry involving positions 1, 3, 5, 9, and 12 facing inward toward the ion, and a water molecule present at position 7 [5].
The first KN-93 molecule (designated 201, colored pink in structural representations) binds with its chlorophenyl ring embedded in the amino-terminal domain hydrophobic pocket formed by phenylalanine 19, phenylalanine 68, isoleucine 27, isoleucine 63, leucine 32, leucine 39, methionine 36, methionine 51, and methionine 71 [5]. The methoxy-substituted phenyl group of this same molecule extends to interact with the carboxyl-terminal domain hydrophobic patch comprising phenylalanine 92, leucine 105, leucine 112, methionine 109, methionine 124, and methionine 145 [5].
The second KN-93 molecule (designated 202, purple) adopts an antiparallel orientation relative to the first molecule. Its chlorophenyl ring occupies a carboxyl-terminal domain hydrophobic pocket involving phenylalanine 92, phenylalanine 141, isoleucine 100, isoleucine 125, methionine 124, and methionine 145, while its methoxy-substituted phenyl group interacts with amino-terminal domain residues including phenylalanine 12, phenylalanine 19, phenylalanine 68, methionine 71, methionine 72, and methionine 76 [5].
The third KN-93 molecule (designated 203, green) exhibits a more peripheral binding mode, situated toward the exterior of the hydrophobic calmodulin cavity and sandwiched between the two domains [5]. This molecule makes limited contacts, primarily involving leucine 18 from the amino-terminal domain and methionine 109, methionine 124, and methionine 144 from the carboxyl-terminal domain [5]. The deeply nested binding of molecules 201 and 202 compared to the peripheral location of molecule 203 correlates with the multiple exchange processes observed in nuclear magnetic resonance titration experiments [5].
The direct binding of KN-93 to calcium calmodulin has profound implications for calcium signaling pathways beyond calcium calmodulin-dependent protein kinase II inhibition. Stopped-flow kinetic measurements demonstrate that KN-93 binding stabilizes calcium binding to the calmodulin EF-hand loops, significantly altering calcium dissociation rates [5]. The compound exhibits effective concentration values (EC50) of 5.1 ± 1.4 micromolar for the amino-terminal domain and 6.3 ± 0.5 micromolar for the carboxyl-terminal domain, with Hill coefficients of -1.5 ± 0.3 and -1.2 ± 0.1, respectively [5].
This stabilization of calcium binding fundamentally alters calmodulin's ability to interact with its physiological target proteins. The extensive utilization of hydrophobic residues normally employed for protein-protein interactions renders calmodulin less available for productive binding to other calcium calmodulin-dependent proteins [5]. The allosteric effects extend to multiple calcium signaling pathways, as demonstrated by functional studies showing KN-93 disruption of calmodulin interactions with cardiac sodium channels and ryanodine receptors [5].
Nuclear magnetic resonance analysis of calmodulin bound to cardiac sodium channel inactivation gate peptides in the presence of KN-93 revealed significant chemical shift perturbations corresponding to amino acids in both calmodulin domains [5]. These perturbations occur at residues involved in the calmodulin-inactivation gate interaction, indicating that KN-93 forms ternary complexes that alter protein-protein binding interfaces rather than completely displacing calmodulin from target proteins [5].
The allosteric modulation extends to ryanodine receptor function, where KN-93 treatment increases calcium spark frequency by 33% in cardiomyocytes containing phosphomimetic mutations [5]. Importantly, this effect occurs independent of calcium calmodulin-dependent protein kinase II activity, as confirmed by simultaneous treatment with autocamtide-2-related inhibitory peptide [5]. The mechanism involves disruption of calmodulin's inhibitory effects on ryanodine receptor channels without complete displacement of calmodulin from the receptor complex [5].